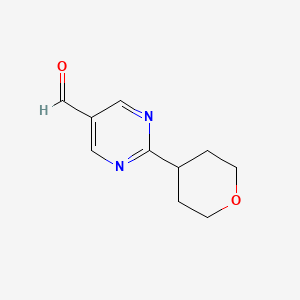
5-bromo-N1-cyclohexylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N1-cyclohexylbenzene-1,2-diamine: is an organic compound with the molecular formula C12H17BrN2 and a molecular weight of 269.18 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the benzene ring and a cyclohexyl group attached to one of the nitrogen atoms in the benzene-1,2-diamine structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N1-cyclohexylbenzene-1,2-diamine typically involves the bromination of N1-cyclohexylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-bromo-N1-cyclohexylbenzene-1,2-diamine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-bromo-N1-cyclohexylbenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of brominated aromatic amines on biological systems. It is also employed in the development of new pharmaceuticals and agrochemicals .
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the manufacture of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of 5-bromo-N1-cyclohexylbenzene-1,2-diamine involves its interaction with specific molecular targets in biological systems. The bromine atom and the cyclohexyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
- 5-bromo-N1-methylbenzene-1,2-diamine
- 5-bromo-N1-ethylbenzene-1,2-diamine
- 5-bromo-N1-propylbenzene-1,2-diamine
Comparison: Compared to its similar compounds, 5-bromo-N1-cyclohexylbenzene-1,2-diamine is unique due to the presence of the cyclohexyl group. This structural feature imparts different physicochemical properties and biological activities. The cyclohexyl group enhances the compound’s lipophilicity and may influence its interaction with biological membranes and molecular targets .
Propiedades
IUPAC Name |
4-bromo-2-N-cyclohexylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAABEDQHVXBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B7940150.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B7940158.png)
![1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine](/img/structure/B7940163.png)

![N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine](/img/structure/B7940169.png)
methylamine](/img/structure/B7940178.png)






